molecular formula C20H30O5 B5081293 Diethyl 2-[5-(2,5-dimethylphenoxy)pentyl]propanedioate

Diethyl 2-[5-(2,5-dimethylphenoxy)pentyl]propanedioate

Cat. No.: B5081293
M. Wt: 350.4 g/mol
InChI Key: PGWAWKMFDDCVMY-UHFFFAOYSA-N
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Description

Diethyl 2-[5-(2,5-dimethylphenoxy)pentyl]propanedioate is an organic compound with the molecular formula C20H30O5. It is a derivative of malonic ester, featuring a phenoxy group substituted with two methyl groups. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[5-(2,5-dimethylphenoxy)pentyl]propanedioate typically involves the alkylation of diethyl malonate with an appropriate alkyl halide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, in an ethanol solvent. The general reaction scheme is as follows:

    Formation of Enolate Ion: Diethyl malonate is treated with sodium ethoxide to form the enolate ion.

    Alkylation: The enolate ion reacts with 5-(2,5-dimethylphenoxy)pentyl bromide to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction completion.

    Purification: The product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[5-(2,5-dimethylphenoxy)pentyl]propanedioate undergoes various chemical reactions, including:

    Substitution Reactions: The phenoxy group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield diacids.

Common Reagents and Conditions

    Sodium Ethoxide: Used for enolate formation.

    Alkyl Halides: For alkylation reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation.

    Reducing Agents: Such as lithium aluminum hydride for reduction.

Major Products

    Carboxylic Acids: From oxidation.

    Alcohols: From reduction.

    Diacids: From hydrolysis.

Scientific Research Applications

Diethyl 2-[5-(2,5-dimethylphenoxy)pentyl]propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-[5-(2,5-dimethylphenoxy)pentyl]propanedioate involves its interaction with molecular targets through its functional groups. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the ester groups can undergo hydrolysis to release active intermediates. These interactions influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-[5-(2,3-dimethylphenoxy)pentyl]propanedioate
  • Diethyl 2-[5-(2,4-dimethylphenoxy)pentyl]propanedioate
  • Diethyl 2-[5-(2,6-dimethylphenoxy)pentyl]propanedioate

Uniqueness

Diethyl 2-[5-(2,5-dimethylphenoxy)pentyl]propanedioate is unique due to the specific positioning of the methyl groups on the phenoxy ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

diethyl 2-[5-(2,5-dimethylphenoxy)pentyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-5-23-19(21)17(20(22)24-6-2)10-8-7-9-13-25-18-14-15(3)11-12-16(18)4/h11-12,14,17H,5-10,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWAWKMFDDCVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCCOC1=C(C=CC(=C1)C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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